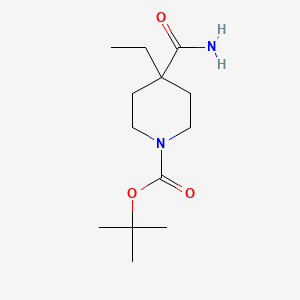

1-Boc-4-ethylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

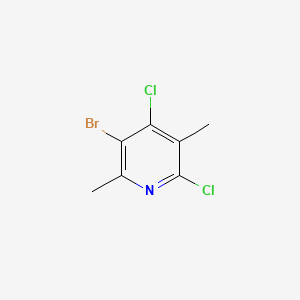

1-Boc-4-ethylpiperidine-4-carboxamide is a chemical compound with the CAS Number: 1082768-73-7. It has a molecular weight of 256.35 and its IUPAC Name is tert-butyl 4-(aminocarbonyl)-4-ethyl-1-piperidinecarboxylate . It appears as a white powder .

Molecular Structure Analysis

The InChI Code for 1-Boc-4-ethylpiperidine-4-carboxamide is 1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16) .Physical And Chemical Properties Analysis

1-Boc-4-ethylpiperidine-4-carboxamide is a white powder . It has a molecular weight of 256.35 .Wissenschaftliche Forschungsanwendungen

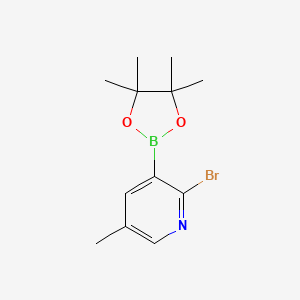

Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-ones

- The directed lithiation of Boc-protected derivatives of 5-aminopyridines has been utilized in synthesizing pyrido[3,4-d]pyrimidin-4(3H)-ones. Boc-protected aminopyridines were found to provide optimal results in these syntheses, highlighting the utility of Boc derivatives in the directed lithiation process (Rewcastle et al., 1996).

Synthesis of Enantiopure 1,3-oxazolidin-2-ones

- The amide moiety of enantiopure 1-aryl- or 1-alkylaziridine-2-carboxamides was modified and protected with N-Boc to form enantiopure 2-(Boc-aminomethyl)aziridines. This process facilitated the stereospecific and regioselective formation of 5-(aminomethyl)-1,3-oxazolidin-2-ones, illustrating the crucial role of Boc in achieving stereospecificity and regioselectivity (Morán-Ramallal et al., 2008).

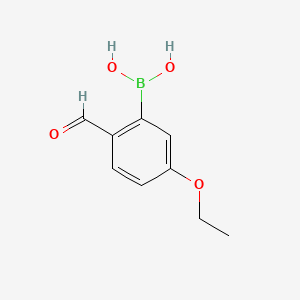

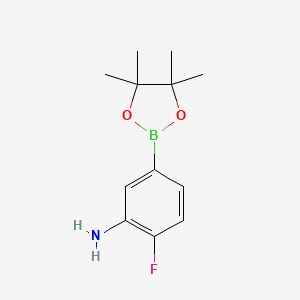

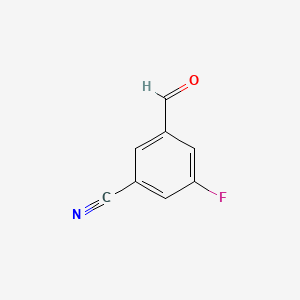

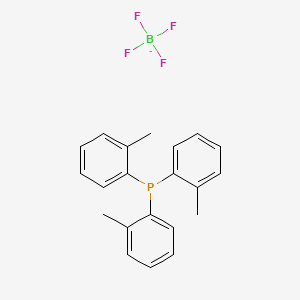

Synthesis of N-Quinolyl Biaryl Carboxamides

- N-Quinolyl biaryl carboxamides exhibit notable biological properties. A general protocol for the preparation of these compounds involves microwave-assisted Suzuki-Miyaura cross-coupling reaction and N-Boc deprotection. The protocol does not require acids and produces N-quinolyl 3'/4'-biaryl carboxamides with high yields, indicating the significance of Boc in the synthesis of biologically important compounds (Huang et al., 2016).

Peptide Chemistry

- In peptide chemistry, Boc (tert-butyloxycarbonyl) has been identified as a protecting group for carboxamide. Novel L-asparagine and L-glutamine derivatives were synthesized with carboxamide nitrogen acylated by urethane-type protecting groups like Boc. These derivatives can be deprotected by specific methods, showcasing the role of Boc in protecting groups during peptide synthesis (Sakura et al., 1985).

Synthesis of 1,4-Diazocanes

- Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a crown-shaped scaffold, was prepared with orthogonal protection (Boc at N-4 and methyl ester at 6-CO2H). This process was used for the diversification of the building block, highlighting the role of Boc in the preparation of structurally complex scaffolds for chemical synthesis (Penning & Christoffers, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBQTPOLQGKZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693852 |

Source

|

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-ethylpiperidine-4-carboxamide | |

CAS RN |

1082768-73-7 |

Source

|

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)